MFCD01184040
Description
Compounds with MDL identifiers typically belong to organoboron or halogenated aromatic families, as inferred from analogous entries in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1) . Such compounds are often intermediates in pharmaceutical synthesis or catalysts in cross-coupling reactions. Key properties like solubility, log P values, and bioavailability scores are critical for evaluating their utility in research and industrial applications.
Properties
IUPAC Name |
3-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c15-10(16)4-6-14-11(17)9(19-12(14)18)7-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H,15,16)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDHYJKMXDEMCC-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01184040 typically involves the condensation of 2-thioxo-4-thiazolidinone with pyridine-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through large-scale crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
MFCD01184040 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the thiazolidine ring.
Scientific Research Applications
MFCD01184040 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of MFCD01184040 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD01184040’s hypothetical properties (extrapolated from structurally related compounds in the evidence) with those of verified analogs:
Key Findings:
CAS 1761-61-1 lacks a boron group but contains bromine, which may influence reactivity in electrophilic substitution reactions .
Physicochemical Properties :
- Solubility : CAS 1761-61-1 exhibits higher solubility (0.687 mg/ml) compared to CAS 1046861-20-4 (0.24 mg/ml), likely due to the absence of bulky halogen atoms .
- Lipophilicity : The XLOGP3 value of 2.15 for CAS 1046861-20-4 indicates moderate lipophilicity, favorable for membrane permeability in drug design .
Synthetic Considerations :
- CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water, a method scalable for industrial applications .
- CAS 1761-61-1 employs a greener approach using recyclable A-FGO catalysts, reducing environmental impact .
Research Implications and Limitations
- Applications : Boronic acid derivatives like this compound are pivotal in medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., OLEDs) .
- Limitations : Data gaps in the evidence (e.g., CYP inhibition, toxicity profiles) necessitate further studies to assess safety and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
